2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid

Opioid receptor pharmacology Structure-activity relationship Indolomorphinan ligands

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid (also referred to as N-Boc-4-O-methyl-L-tyrosine or Boc-3-hydroxy-4-methoxyphenylalanine) is a protected amino acid derivative belonging to the class of N-Boc-substituted phenylalanines. It comprises a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a 3-hydroxy-4-methoxyphenyl side chain corresponding to the 4-O-methyl-L-DOPA (4-O-methyl-levodopa) pharmacophore.

Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
Cat. No. B13527121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid
Molecular FormulaC15H21NO6
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)O)C(=O)O
InChIInChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-12(21-4)11(17)8-9/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19)
InChIKeyHZYMJJRAVLGJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid: A Boc-Protected 4-O-Methyl-L-DOPA Building Block for Peptide Synthesis and Metabolic Research


2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid (also referred to as N-Boc-4-O-methyl-L-tyrosine or Boc-3-hydroxy-4-methoxyphenylalanine) is a protected amino acid derivative belonging to the class of N-Boc-substituted phenylalanines. It comprises a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a 3-hydroxy-4-methoxyphenyl side chain corresponding to the 4-O-methyl-L-DOPA (4-O-methyl-levodopa) pharmacophore [1]. This specific regioisomeric pattern (3-OH, 4-OMe) distinguishes it from the more widely catalogued 4-hydroxy-3-methoxy (3-O-methyl-DOPA) regioisomer (CAS 129048-72-2 / 141900-23-4), which is the predominant COMT-derived L-DOPA metabolite [2]. The compound serves as both a protected peptide building block and a direct precursor for studying catecholamine metabolism, neurotransmitter pathways, and blood-brain barrier permeabilization strategies [3].

Why Generic Boc-Phenylalanine or Boc-Tyrosine Derivatives Cannot Substitute for 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid


Simple Boc-phenylalanine (CAS 13734-34-4), Boc-tyrosine (CAS 3978-80-1), or even the commercially prevalent Boc-Tyr(Me)-OH (CAS 53267-93-9, bearing a single 4-methoxy substituent with no free phenolic hydroxyl) lack the distinctive 3-hydroxy-4-methoxyphenyl pharmacophore that defines this compound's utility. The simultaneous presence of a free 3-OH group and a 4-methoxy group creates an orthogonal protection and functionalization landscape: the 3-OH remains available for subsequent derivatization (e.g., phosphorylation, sulfation, glycosylation, or esterification) while the 4-OMe provides metabolic stability and modulates electronic properties of the aromatic ring [1]. Critically, in opioid receptor ligand series, the 3-hydroxy-4-methoxy substitution pattern conferred excellent delta opioid receptor affinity and selectivity comparable to parent indolomorphinans, whereas the corresponding 3,4-dimethoxy analogs showed markedly reduced affinity [2]. The regioisomeric 4-hydroxy-3-methoxy (3-O-methyl-DOPA) pattern—while more commercially available—represents a different metabolic branch and exhibits distinct chromatographic retention behavior, substrate recognition by aldehyde oxidase, and biological target engagement profiles [3]. Generic substitution with an incorrect regioisomer or a deprotected analog risks altering peptide conformation, metabolic stability, and receptor recognition in downstream applications.

Quantitative Differentiation Evidence: 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid vs. Closest Analogs


Regioisomeric Differentiation: 3-Hydroxy-4-Methoxy vs. 4-Hydroxy-3-Methoxy Pattern in Opioid Receptor Binding

In a systematic study of indolomorphinan derivatives, the 3-hydroxy-4-methoxy substitution pattern demonstrated excellent delta opioid receptor affinity and selectivity comparable to the parent indolomorphinans, whereas the 3,4-dimethoxy analogs (lacking a free phenolic OH) showed similarly low affinity profiles [1]. This establishes that the 3-OH/4-OMe arrangement—precisely the pharmacophore present in the Boc-protected target compound after deprotection—is functionally distinct from the 4-OH/3-OMe regioisomer (3-O-methyl-DOPA pattern) and the fully methylated 3,4-diOMe analog (Boc-Tyr(Me)-OH type), and that the presence of the 3-hydroxy group is critical for biological target engagement.

Opioid receptor pharmacology Structure-activity relationship Indolomorphinan ligands

Orthogonal Functional Group Availability: Free 3-OH vs. Fully Protected Boc-Tyr(Me)-OH

The target compound features a free phenolic hydroxyl at the 3-position alongside a 4-methoxy group, whereas Boc-Tyr(Me)-OH (N-Boc-O-methyl-L-tyrosine, CAS 53267-93-9) bears only a 4-methoxy substituent with no free phenolic OH available for further derivatization . N/O-selective methylation studies of Boc-L-tyrosine demonstrated that the phenolic OH positions can be differentiated under controlled alkylation conditions, with Boc-4-methoxy-L-phenylalanine (the 4-OMe, no free OH product) obtained as a distinct product from the N-methyl-4-methoxy variant [1]. The free 3-OH in the target compound enables post-coupling modifications—such as phosphorylation to generate phosphotyrosine mimetics, sulfation, or selective oxidation—that are inaccessible with Boc-Tyr(Me)-OH.

Solid-phase peptide synthesis Orthogonal protection strategy Phenylalanine building blocks

Documented Use as Key Pharmaceutical Intermediate in Clinical-Stage Blood-Brain Barrier Permeabilizer (RMP-7/Labradimil)

N-(tert-Butoxycarbonyl)-4-O-methyl-L-tyrosine—the compound corresponding precisely to 2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid—is explicitly documented as the starting material (Intermediate I) in the published synthetic route for RMP-7 (Labradimil/Cereport), a 9-amino-acid bradykinin B2 receptor agonist that reached clinical evaluation for increasing blood-brain barrier permeability to enhance chemotherapy delivery [1]. The Boc-4-O-methyl-L-tyrosine was converted via DCC-mediated amidation with N,O-dimethylhydroxylamine, LiAlH4 reduction to the aldehyde, and subsequent reductive condensation to construct the peptide backbone [2]. In contrast, the regioisomeric Boc-4-hydroxy-3-methoxy-L-phenylalanine (CAS 141900-23-4) or Boc-Tyr(Me)-OH are not documented as intermediates in this clinically relevant synthetic pathway.

Blood-brain barrier Bradykinin B2 agonist Pharmaceutical intermediate

L-DOPA Metabolic Pathway Specificity: 4-O-Methyl vs. 3-O-Methyl Branch Differentiation

3-Hydroxy-4-methoxyphenylalanine (4-O-methyl-L-DOPA) has been specifically identified and quantified as a distinct plasma metabolite during oral L-DOPA therapy in Parkinson's disease patients, separable from the major 3-O-methyl-DOPA metabolite (3-methoxy-4-hydroxyphenylalanine) by HPLC with fluorimetric detection [1]. In vitro studies using rat liver homogenate demonstrated that COMT-mediated O-methylation of L-DOPA produces 3-hydroxy-4-methoxyphenylalanine as a specific product, with the reaction characterized by defined Km and Vmax parameters [2]. HPLC methods have been developed that achieve baseline separation of the m- and p-O-methylated products, enabling quantitative discrimination between the two regioisomeric metabolic branches [3]. The Boc-protected form of this specific metabolite serves as a precursor for synthesizing peptide-based probes to study the 4-O-methyl branch of L-DOPA metabolism, which is not accessible using Boc-protected 3-O-methyl-DOPA building blocks.

Parkinson's disease Catechol-O-methyltransferase L-DOPA metabolism

Boc/Methoxy Pharmacophore Requirement in Kinase Inhibitor SAR: >200-Fold Activity Differential

In a comprehensive SAR study of the SRC kinase inhibitor eCF506, a library of 24 closely related analogs was evaluated. Most modifications of the Boc and methoxy groups on the phenyl moiety at the C3 position led to significant reduction in bioactivity. Substitution of the carbamate group by urea (compound 12i) or amide (compound 12j), or replacement of the methoxy by OH (compound 12s), each resulted in >200-fold decrease in both antiproliferative properties (MDA-MB-231 cells) and SRC inhibitory activity (IC50 against SRC kinase) [1]. This demonstrates that the Boc-carbamate and methoxy substituent combination—precisely the protecting group architecture present in the target compound—is critical for maintaining high-level biological activity in kinase-targeting phenylalanine-based inhibitors. While this evidence is derived from a more complex inhibitor scaffold rather than the standalone amino acid, it establishes the functional importance of the Boc-methoxy-phenylalanine motif.

SRC kinase inhibition Structure-activity relationship Kinase inhibitor design

Commercial Availability and Purity: Regioisomer Procurement Comparison

The target 3-hydroxy-4-methoxy regioisomer (Boc-protected 4-O-methyl-L-DOPA) has more limited commercial availability compared to its 4-hydroxy-3-methoxy counterpart. The 4-hydroxy-3-methoxy regioisomer is widely stocked: Bidepharm offers CAS 129048-72-2 at standard purity 95% with batch-specific QC (NMR, HPLC, GC) ; Achemblock lists Boc-4-hydroxy-3-methoxy-L-phenylalanine (CAS 141900-23-4) at 95% purity ; Macklin offers the (S)-enantiomer at 97% purity [1]. The core amino acid 3-hydroxy-4-methoxyphenylalanine (CAS 4368-01-8) is available from Leyan at 98% purity and is catalogued by the NIMH Chemical Synthesis Program (Code P-526) as a phenethylamine derivative for neuroscience research [2]. However, the fully Boc-protected target compound with the 3-OH/4-OMe pattern requires specialized sourcing, making supplier verification of regioisomeric identity essential for procurement.

Chemical procurement Regioisomer purity Vendor comparison

Optimal Application Scenarios for 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid Based on Quantitative Evidence


Synthesis of Blood-Brain Barrier Permeabilizer Peptides (Bradykinin B2 Agonist Class)

This compound is the documented starting material for constructing RMP-7 (Labradimil)-class bradykinin B2 receptor agonists designed to transiently increase BBB permeability . The Boc-4-O-methyl-L-tyrosine is converted to the corresponding aldehyde via DCC-mediated Weinreb amidation followed by LiAlH4 reduction, enabling reductive condensation with arginine derivatives to build the peptide backbone on Merrifield resin [6]. Researchers developing BBB-targeted drug delivery vehicles or bradykinin receptor modulators should prioritize this specific regioisomer, as the synthetic route has been validated through clinical-stage development by Alkermes Inc.

Parkinson's Disease Metabolism Probe Development: 4-O-Methyl-L-DOPA Branch Investigation

The 3-hydroxy-4-methoxyphenylalanine core is a confirmed plasma metabolite during L-DOPA therapy in Parkinson's patients, formed by COMT-mediated 4-O-methylation . The Boc-protected form enables incorporation of this specific metabolite scaffold into peptide-based probes, fluorescent sensors, or affinity reagents for studying the minor 4-O-methyl metabolic branch—a pathway distinct from the dominant 3-O-methyl-DOPA route that competitively inhibits L-DOPA pharmacodynamics [6]. HPLC methods with electrochemical detection have been validated for quantifying both m- and p-O-methylated products, providing analytical infrastructure for studies using this building block [7].

Delta Opioid Receptor Ligand Design with Regioisomer-Dependent Selectivity

The 3-hydroxy-4-methoxy substitution pattern has been pharmacologically validated in indolomorphinan series as conferring excellent delta opioid receptor affinity and selectivity, while 3,4-dimethoxy analogs (lacking the free phenolic OH) and 4-hydroxy-3-methoxy analogs show reduced or variable activity . After Boc deprotection, the resulting 3-hydroxy-4-methoxyphenylalanine residue can be incorporated into peptide or peptidomimetic scaffolds targeting delta opioid receptors for pain management or mood disorder applications. The free 3-OH also permits further functionalization (e.g., ester prodrugs, phosphate groups) to modulate pharmacokinetic properties.

Orthogonal Protection Strategy for Complex Peptide Libraries with Free Phenolic Handle

The target compound uniquely combines acid-labile Boc N-protection with a free 3-OH group and a stable 4-OMe group. This orthogonal protection profile enables sequential deprotection strategies in solid-phase peptide synthesis where the 3-OH can be selectively derivatized (phosphorylated, glycosylated, sulfated, or acylated) after peptide chain assembly but before global deprotection . In contrast, Boc-Tyr(Me)-OH provides no free OH handle, and Boc-Tyr-OH lacks the metabolic stability and electronic modulation of the 4-OMe group [6]. This building block is particularly suited for generating focused libraries of post-translationally modified peptide analogs for chemical biology probe development.

Quote Request

Request a Quote for 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.